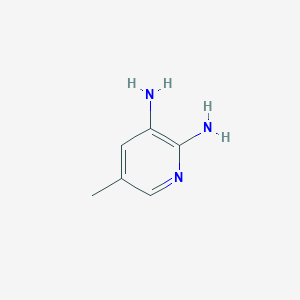

2,3-二氨基-5-甲基吡啶

描述

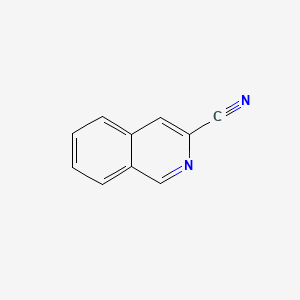

2,3-Diamino-5-methylpyridine is a chemical compound that is part of the pyridine family, characterized by the presence of two amino groups and a methyl group attached to the pyridine ring. While the provided papers do not directly discuss 2,3-diamino-5-methylpyridine, they do provide insights into the chemistry of related pyridine derivatives, which can be useful in understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, including substitution, oxidation, nitration, and ammoniation processes. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves such steps . Similarly, the synthesis of 5,5'-diamino-2,2'-bipyridine starts from a pyrrole-protected aminopyridine, indicating the complexity and versatility of pyridine chemistry .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their reactivity and physical properties. For example, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined, showing that these structures are stabilized by hydrogen bonds and exhibit a layered arrangement . Such structural information is essential for understanding how 2,3-diamino-5-methylpyridine might behave in different chemical environments.

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions, including the formation of Schiff bases, as seen in the reaction of 3,4-diaminopyridine with other compounds . The reactivity of the amino groups is also highlighted in the synthesis of methyl 5-iodopyridine-2-carboximidate, which can react with protein amino groups . These reactions are indicative of the potential reactivity of the amino groups in 2,3-diamino-5-methylpyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by substitutions on the ring. For example, alkylation and acylation of amino groups can lead to shifts in fluorescence properties, as seen in the study of 2,5-diamino-3,6-dicyanopyrazine dyes . The solvent-dependent methylation of 2,3-diaminopyridine suggests that the physical properties of such compounds can vary significantly with the environment .

科学研究应用

Application 1: Synthesis of Trifluoromethylpyridines

- Scientific Field : Agrochemical and Pharmaceutical Industries .

- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives, which include 2,3-Diamino-5-methylpyridine, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application : The synthesis of these compounds involves various methods. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be used as intermediates for the synthesis of several crop-protection products .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application 2: Synthesis of 2,3-Diamino-5-bromo-6-methylpyridine

- Scientific Field : Chemical Synthesis .

- Summary of the Application : 2,3-Diamino-5-bromo-6-methylpyridine is a chemical compound that can be synthesized from 2,3-Diamino-5-methylpyridine . This compound has various applications in chemical synthesis .

Application 3: Use in Proteomics Research

- Scientific Field : Proteomics .

- Summary of the Application : 2,3-Diamino-5-methylpyridine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Methods of Application : The specific methods of application in proteomics research are not provided in the source .

- Results or Outcomes : The outcomes of the research are not specified in the source .

Application 4: Synthesis of 2-Amino-5-fluoropyridine

- Scientific Field : Chemical Synthesis .

- Summary of the Application : 2-Amino-5-fluoropyridine is a starting material for the synthesis of pyridothiadiazene 1,1-dioxides, which act as AMPA potentiators . This compound can be synthesized from 2,3-Diamino-5-methylpyridine .

- Methods of Application : The synthesis involves a series of transformations, including acetylation by acetic anhydride .

- Results or Outcomes : The optimized synthesis of the compound starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps .

Application 5: Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors

- Scientific Field : Medicinal Chemistry .

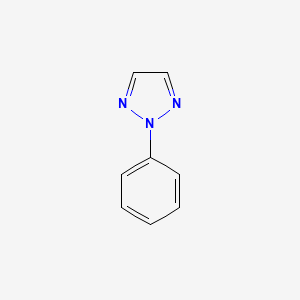

- Summary of the Application : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors are synthesized from 2,3-Diamino-5-methylpyridine . These inhibitors are used in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

- Methods of Application : The synthesis involves a series of transformations, starting from 2-fluoro-4-methylpyridine .

- Results or Outcomes : The optimized synthesis of the compound resulted in a total yield of 29.4% in 7 linear steps .

安全和危害

2,3-Diamino-5-methylpyridine is harmful in contact with skin and if inhaled. It may cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .

属性

IUPAC Name |

5-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-2-5(7)6(8)9-3-4/h2-3H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITFREYTVOPXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443616 | |

| Record name | 2,3-DIAMINO-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diamino-5-methylpyridine | |

CAS RN |

24638-29-7 | |

| Record name | 2,3-DIAMINO-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)

![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)

![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)